![molecular formula C18H16ClN3O2S B2613774 N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 1903082-36-9](/img/structure/B2613774.png)
N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that combines the structural features of bipyridine, chlorophenyl, and methanesulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the bipyridine core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. This often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.
Attachment of the methanesulfonamide group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the chlorine atom with nucleophiles to form various substituted derivatives.
科学研究应用
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. The bipyridine moiety can coordinate to metal centers, facilitating various catalytic processes.
Biology: Potential applications in the development of bioactive molecules. The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide depends on its specific application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine and chlorophenyl groups may play a role in binding to these targets, while the methanesulfonamide group can enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
N-(4-chlorophenyl)methanesulfonamide: A related sulfonamide compound with similar structural features but lacking the bipyridine moiety.
Methanesulfonamide: A basic sulfonamide compound used in various chemical reactions.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to the combination of its bipyridine, chlorophenyl, and methanesulfonamide groups. This structural complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-7-1-4-14(10-17)13-25(23,24)22-12-16-6-3-9-21-18(16)15-5-2-8-20-11-15/h1-11,22H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVKZOXJPQKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
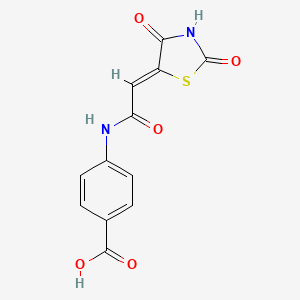
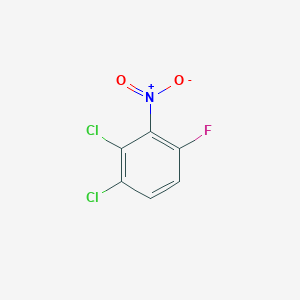
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)
![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2613704.png)
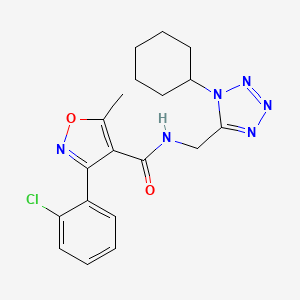


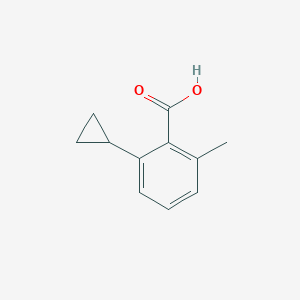
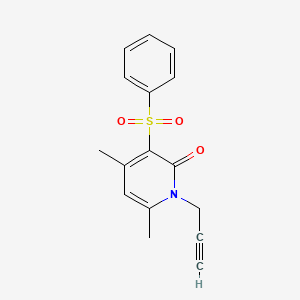
![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)
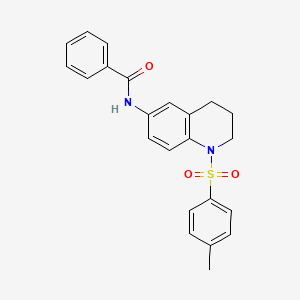
![N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2613714.png)
